molecular formula C10H8F2N2OS B1355941 4-[2-(Difluoromethoxy)phenyl]-1,3-thiazol-2-amine CAS No. 760936-33-2

4-[2-(Difluoromethoxy)phenyl]-1,3-thiazol-2-amine

Cat. No.: B1355941
CAS No.: 760936-33-2
M. Wt: 242.25 g/mol
InChI Key: AOQXJXJNVGKOTO-UHFFFAOYSA-N
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Description

4-[2-(Difluoromethoxy)phenyl]-1,3-thiazol-2-amine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a difluoromethoxyphenyl group, which contributes to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Difluoromethoxy)phenyl]-1,3-thiazol-2-amine typically involves the reaction of 2-(difluoromethoxy)phenyl isocyanate with thioamides under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained between 0°C and 25°C to ensure optimal yield and purity .

Industrial Production Methods

For industrial-scale production, the synthesis process is often optimized to increase yield and reduce costs. This may involve the use of continuous flow reactors, which allow for better control over reaction conditions and improved scalability. Additionally, the use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[2-(Difluoromethoxy)phenyl]-1,3-thiazol-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

Mechanism of Action

The mechanism of action of 4-[2-(Difluoromethoxy)phenyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases, which play a crucial role in cell signaling and proliferation . Additionally, the compound’s ability to form reactive intermediates can lead to the generation of reactive oxygen species (ROS), which can induce cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(Difluoromethoxy)phenyl]-1,3-thiazol-2-amine stands out due to its unique combination of a thiazole ring and a difluoromethoxyphenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further highlight its uniqueness compared to similar compounds .

Properties

IUPAC Name

4-[2-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N2OS/c11-9(12)15-8-4-2-1-3-6(8)7-5-16-10(13)14-7/h1-5,9H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOQXJXJNVGKOTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)N)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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